The compound (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yla-amino]-1-oxo-3-phenylpropan-2-yla-amino]-2-oxoethyl]amino]-5-oxopentanoic acid is a complex peptide with significant biological relevance. It is classified as a glucagon analog, specifically Dasiglucagon, which serves as an antihypoglycemic agent. This compound increases blood glucose levels by stimulating hepatic glycogenolysis, making it particularly useful in treating severe hypoglycemia in diabetic patients .
The synthesis of Dasiglucagon involves multiple steps, typically employing solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Key steps in the synthesis include:
The molecular formula of Dasiglucagon is , and it has a molecular weight of approximately 3,299 g/mol . The structure consists of multiple amino acid residues linked by peptide bonds, featuring various functional groups including carboxylic acids and amines.
Dasiglucagon's complex structure can be represented in detail through its 3D conformation, showing how the different side chains interact and contribute to its biological activity.
Dasiglucagon undergoes various chemical reactions typical for peptides, including hydrolysis under acidic or basic conditions. Additionally, it may participate in ligand-receptor interactions that are crucial for its pharmacological effects.
The stability of Dasiglucagon can be affected by pH and temperature, influencing its efficacy as a therapeutic agent. Understanding these reactions is critical for optimizing storage conditions and formulation strategies.
Dasiglucagon functions primarily by binding to glucagon receptors on hepatocytes (liver cells). This interaction triggers a cascade of intracellular signaling pathways that lead to the breakdown of glycogen into glucose, subsequently increasing blood sugar levels .
The pharmacodynamics of Dasiglucagon indicate that its effects can be rapid, making it suitable for emergency treatment scenarios where quick elevation of blood glucose is necessary.
Dasiglucagon is typically presented as a lyophilized powder that must be reconstituted before use. It is soluble in water and exhibits stability under specific conditions.
Key chemical properties include:
These properties are critical for formulation in injectable forms used in clinical settings.
Dasiglucagon is primarily used in clinical settings for:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3